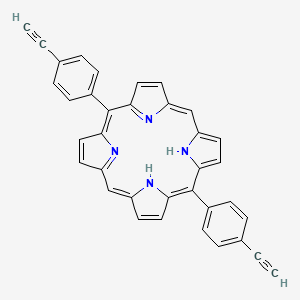
5,15-Bis(4-ethynylphenyl)porphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,15-Bis(4-ethynylphenyl)porphyrin, with the chemical formula C36H22N4, belongs to the porphyrin family. Porphyrins are cyclic organic compounds characterized by a tetrapyrrole macrocycle. This specific compound features two ethynylphenyl substituents at positions 5 and 15 of the porphyrin ring .
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for 5,15-Bis(4-ethynylphenyl)porphyrin. One common approach involves the condensation of pyrrole and aldehyde precursors, followed by cyclization. The ethynylphenyl groups are introduced during the synthetic process.
Reaction Conditions:: The synthesis typically occurs under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Acidic or basic conditions may be employed, depending on the specific reaction steps.
Industrial Production:: While not widely produced industrially, researchers have explored scalable methods for its synthesis. Optimization of reaction conditions and catalysts is essential for large-scale production.
Análisis De Reacciones Químicas
Reactivity:: 5,15-Bis(4-ethynylphenyl)porphyrin undergoes various reactions:
Oxidation: It can be oxidized to form cationic or radical species.
Reduction: Reduction yields different derivatives.
Substitution: Substituents can be introduced at various positions.
Metal Complex Formation: Coordination with metal ions (e.g., Zn, Cu) leads to metalloporphyrins.
Pyrrole: Used as a starting material.
Aldehydes: Provide the necessary carbonyl groups.
Oxidants/Reductants: For oxidation or reduction reactions.
Metal Salts: Facilitate metal complex formation.
Major Products:: The major products depend on reaction conditions and substituents. Metal complexes (e.g., Zn-porphyrins) are particularly relevant due to their unique properties.
Aplicaciones Científicas De Investigación
5,15-Bis(4-ethynylphenyl)porphyrin finds applications in:
Photodynamic Therapy (PDT): Its light-absorbing properties make it useful for PDT in cancer treatment.
Sensors: As a sensing material for detecting gases, ions, or biomolecules.
Electrocatalysis: In fuel cells and other electrochemical devices.
Materials Science: Incorporation into functional materials (e.g., polymers, nanoparticles).
Mecanismo De Acción
The compound’s mechanism of action varies based on its application:
- In PDT, it generates reactive oxygen species upon light activation, leading to tumor cell destruction.
- As a sensor, it undergoes specific interactions with analytes, resulting in measurable signals.
Comparación Con Compuestos Similares
5,15-Bis(4-ethynylphenyl)porphyrin stands out due to its ethynylphenyl substituents. Similar compounds include other porphyrins (e.g., meso-tetraphenylporphyrin) and metalloporphyrins (e.g., Zn-porphyrins).
Propiedades
Fórmula molecular |
C36H22N4 |
|---|---|
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
5,15-bis(4-ethynylphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C36H22N4/c1-3-23-5-9-25(10-6-23)35-31-17-13-27(37-31)21-29-15-19-33(39-29)36(26-11-7-24(4-2)8-12-26)34-20-16-30(40-34)22-28-14-18-32(35)38-28/h1-2,5-22,37-38H |
Clave InChI |
OYXXRSFMSKAHHX-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=CC=C(C=C7)C#C)C=C4)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


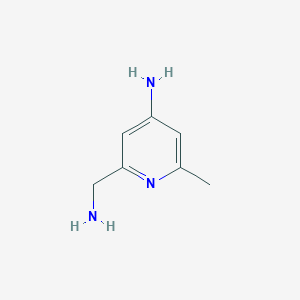
![5-Nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12963481.png)
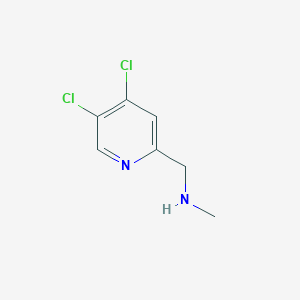
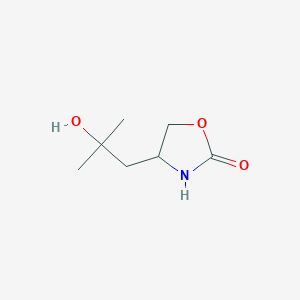
![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide](/img/structure/B12963494.png)
![2-Bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B12963498.png)
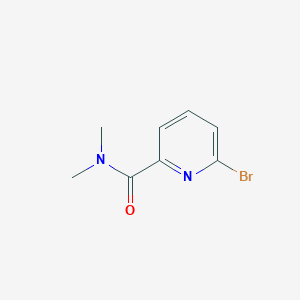
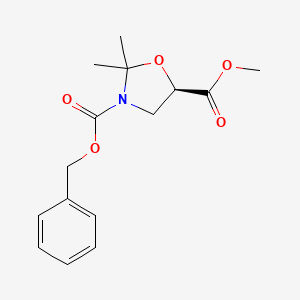


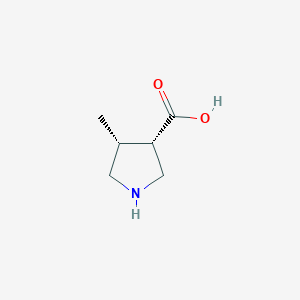
![2-(([1,1'-biphenyl]-4-ylmethyl)thio)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B12963534.png)
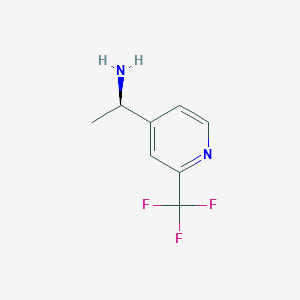
![Ethyl (R)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B12963549.png)
